molecular formula C21H22N2O4 B2745034 N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887893-49-4

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No. B2745034
CAS RN: 887893-49-4
M. Wt: 366.417
InChI Key: YRRXQRATURCCIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges or considerations in the synthesis process .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .


Chemical Reactions Analysis

This involves detailing the reactions the compound can undergo, including reactants, products, and conditions. It may also include the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral data. It may also include the compound’s behavior under various conditions .

Scientific Research Applications

Synthesis and Characterization

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide and its analogs have been synthesized through various chemical reactions, aiming to explore their structural and functional properties. For example, Hassan et al. (2014) described the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Abu-Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

The pharmacological evaluation of derivatives of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide has been a significant focus of research, aiming to identify potential therapeutic applications. For instance, the study by Silva et al. (2022) investigated a simplified derivative for its anthelmintic properties against the nematode Toxocara canis, finding it to have promising activity with a lower cytotoxicity profile compared to albendazole (Silva, Mengarda, Lemes, Lescano, Souza, Lago, & de Moraes, 2022).

Antibacterial and Anti-inflammatory Activity

Further studies have also explored the antibacterial and anti-inflammatory potential of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide derivatives. For example, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, showing significant activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It may also include safety precautions for handling and storage .

Future Directions

This involves discussing potential future research or applications for the compound. This could include potential uses, areas for further study, or improvements to synthesis methods .

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-12-18(24)23-19-16-10-5-6-11-17(16)27-20(19)21(25)22-14-8-7-9-15(13-14)26-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXQRATURCCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

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